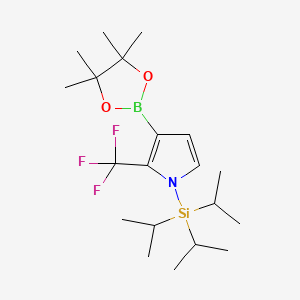
9,10-Diphenylanthracene-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Diphenylanthracene-2-carboxylicacid is a derivative of 9,10-diphenylanthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties and its applications in various scientific fields. It appears as a slightly yellow powder and is used in various applications due to its optical and thermal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Diphenylanthracene-2-carboxylicacid typically involves the functionalization of 9,10-diphenylanthracene. One common method includes the introduction of a carboxylic acid group at the 2-position of the anthracene ring. This can be achieved through a series of reactions including Friedel-Crafts acylation followed by oxidation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Diphenylanthracene-2-carboxylicacid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Friedel-Crafts reagents like aluminum chloride (AlCl₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinones, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
9,10-Diphenylanthracene-2-carboxylicacid has a wide range of applications in scientific research:
Biology: The compound’s fluorescent properties make it useful in various biological assays.
Wirkmechanismus
The mechanism of action of 9,10-Diphenylanthracene-2-carboxylicacid involves its interaction with light and other electromagnetic radiation. The compound absorbs light and re-emits it at a different wavelength, a property that is exploited in its use as a fluorescent marker and in OLED technology. The molecular targets and pathways involved in these processes are primarily related to its electronic structure and the transitions between different energy states.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Diphenylanthracene: The parent compound, used in similar applications but lacks the carboxylic acid functionality.
2-Chloro-9,10-diphenylanthracene: A chlorinated derivative with different electronic properties.
Uniqueness
9,10-Diphenylanthracene-2-carboxylicacid is unique due to the presence of the carboxylic acid group, which imparts different chemical reactivity and physical properties compared to its parent compound and other derivatives. This functional group allows for further chemical modifications and enhances its solubility in various solvents.
Eigenschaften
Molekularformel |
C27H18O2 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
9,10-diphenylanthracene-2-carboxylic acid |
InChI |
InChI=1S/C27H18O2/c28-27(29)20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17H,(H,28,29) |
InChI-Schlüssel |
YQMXHUHQMQDMJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


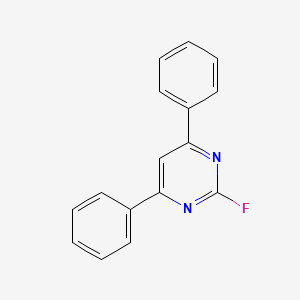
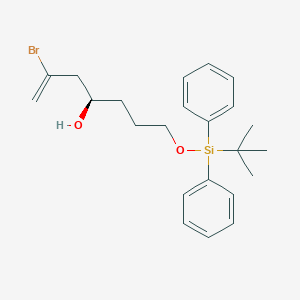
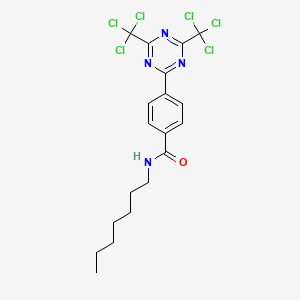
![tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13144617.png)
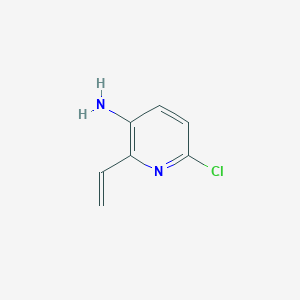


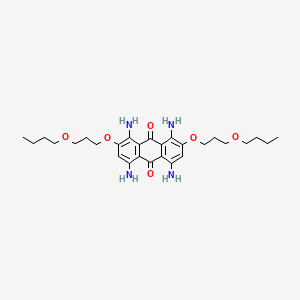
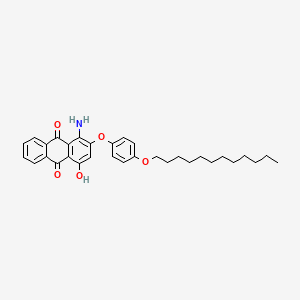
![4-Bromobenzo[b]thiophen-3-amine](/img/structure/B13144690.png)


